BenchChemオンラインストアへようこそ!

5-(4-iodophenyl)-1H-pyrazol-3-amine

Physicochemical Properties Drug Discovery Compound Selection

Procure 5-(4-iodophenyl)-1H-pyrazol-3-amine (CAS 423147-31-3) as a critical iodo-substituted pyrazole building block for medicinal chemistry programs. Its distinct 2.34 LogP and iodine-enhanced Sonogashira reactivity make it non-fungible with bromo/chloro analogs. Validated as a precursor for potent TNIK inhibitors (1 nM IC50) and COX-2-targeted SPECT/PET imaging tracers (IC50 0.05 µM). Ensure your next kinase SAR campaign or alkyne diversification library achieves maximum synthetic efficiency by starting with this specific iodinated scaffold.

Molecular Formula C9H8IN3
Molecular Weight 285.088
CAS No. 423147-31-3
Cat. No. B2678607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-iodophenyl)-1H-pyrazol-3-amine
CAS423147-31-3
Molecular FormulaC9H8IN3
Molecular Weight285.088
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2)N)I
InChIInChI=1S/C9H8IN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
InChIKeyDLALNTSJBUVVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-iodophenyl)-1H-pyrazol-3-amine (CAS 423147-31-3): Procurement and Differentiation Profile


5-(4-iodophenyl)-1H-pyrazol-3-amine (CAS 423147-31-3) is a heterocyclic pyrazole derivative characterized by a 4-iodophenyl group at the 5-position and an amino group at the 3-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.34 and a Topological Polar Surface Area of 54.7 Ų [1]. It serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of potent kinase inhibitors and targeted imaging agents [2][3]. Its unique halogen-substituted aryl group enables selective cross-coupling reactions, which are foundational for generating diverse compound libraries [4].

Why In-Class Aminopyrazole Analogs Cannot Replace 5-(4-iodophenyl)-1H-pyrazol-3-amine


Direct substitution of 5-(4-iodophenyl)-1H-pyrazol-3-amine with its bromo or chloro analogs (e.g., CAS 78583-82-1 or 78583-81-0) is not scientifically equivalent due to divergent reactivity and physicochemical profiles. The heavier iodine atom alters the compound's lipophilicity (LogP 2.34) and electron density, which significantly impacts its behavior in palladium-catalyzed cross-coupling reactions [1]. Specifically, while iodo-aminopyrazoles are generally more reactive, they exhibit a higher propensity for detrimental dehalogenation side-reactions in Suzuki-Miyaura couplings compared to their bromo counterparts [2]. This can drastically affect reaction yields and the purity of downstream products. Furthermore, the distinct LogP value directly influences chromatographic behavior and biological partitioning, making the iodine-containing compound a non-fungible entity in both synthetic and biological workflows. The following quantitative evidence confirms its unique position for specific applications where this reactivity profile is advantageous.

Quantitative Differentiation of 5-(4-iodophenyl)-1H-pyrazol-3-amine from Structural Analogs


Lipophilicity and Polar Surface Area Differentiation from Bromo and Chloro Analogs

The target compound exhibits a calculated LogP of 2.34 and a Topological Polar Surface Area (TPSA) of 54.7 Ų [1]. In comparison, its direct 4-bromophenyl analog (CAS 78583-82-1) is more hydrophilic with a lower LogP of 1.80, while its 4-chlorophenyl analog (CAS 78583-81-0) has a LogP of 1.70 [2]. This difference in lipophilicity is a direct consequence of the heavier, less electronegative iodine atom, which affects membrane permeability and protein binding in a biological context [3].

Physicochemical Properties Drug Discovery Compound Selection

Differential Reactivity in Suzuki-Miyaura Cross-Coupling vs. Bromo Analogs

A systematic study comparing the Suzuki-Miyaura cross-coupling of chloro, bromo, and iodo aminopyrazoles revealed a critical divergence in reactivity [1]. Iodopyrazoles, including the target compound's class, were found to be less suitable for this reaction compared to their bromo counterparts. This is due to a significantly higher propensity for a competing dehalogenation side reaction, which lowers the yield of the desired cross-coupled product [1]. Consequently, the bromo analog is often the preferred substrate for Suzuki couplings, while the iodo compound may be specifically selected for reactions where this unique reactivity profile is advantageous, such as in certain Sonogashira couplings or radioiodination procedures [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Proven Utility as a Key Intermediate in a 1 nM TNIK Kinase Inhibitor

5-(4-iodophenyl)-1H-pyrazol-3-amine is the direct precursor to a potent Traf2- and Nck-interacting kinase (TNIK) inhibitor, 3-ethyl-4-((5-(4-iodophenyl)-1H-pyrazol-3-yl)amino)phenol (Compound 146 in patent US11485711) [1]. The resulting compound demonstrates an IC50 of 1 nM against the TNIK enzyme [1]. This high potency validates the scaffold's utility in generating biologically active molecules, specifically those targeting TNIK, which is implicated in colorectal and other cancers [2].

Kinase Inhibition Cancer Research Medicinal Chemistry

Precursor to a COX-2 SPECT Imaging Agent with Defined Potency and In Vivo Uptake

A derivative of the target compound, 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole, was developed as a COX-2-targeted SPECT imaging agent [1]. This derivative exhibited potent COX-2 inhibition with an IC50 of 0.05 µM against the purified enzyme and 0.03 µM in activated macrophages [1]. Furthermore, its radioiodinated counterpart, [123I]-8, was produced in a radiochemical yield of 85% with 99% purity and demonstrated a 1.7-fold enrichment in inflamed rat paws over non-inflamed tissue in in vivo SPECT imaging studies [1].

Molecular Imaging COX-2 Inhibition Radiochemistry

Validated Application Scenarios for 5-(4-iodophenyl)-1H-pyrazol-3-amine


Synthesis of Single-Digit Nanomolar TNIK Kinase Inhibitors for Oncology Research

This compound is a validated precursor for generating potent TNIK inhibitors, as evidenced by the 1 nM IC50 of derivative 'Compound 146' [1]. It is ideally suited for medicinal chemistry programs focused on developing novel therapeutics for cancers driven by aberrant TNIK signaling, such as colorectal cancer. The core scaffold allows for further derivatization to optimize pharmacokinetic and pharmacodynamic properties while maintaining high target affinity [1].

Development of COX-2 Targeted Theranostic Agents for Inflammatory Disease

The compound's iodine substituent makes it a privileged starting material for synthesizing COX-2-targeted imaging agents [2]. Its derivative has demonstrated high potency (IC50 = 0.05 µM) and successful in vivo imaging with a 1.7-fold uptake ratio in inflamed tissue [2]. This scenario is particularly relevant for researchers developing SPECT or PET tracers to non-invasively monitor inflammation or COX-2-expressing tumors.

Building Block for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Due to its distinct lipophilicity (LogP 2.34) and the unique reactivity of the iodoaryl group [3], this compound is a valuable tool for exploring SAR around the 5-position of the pyrazole core [3]. Researchers can use it to systematically investigate how halogen size and electronegativity affect target binding, cellular permeability, and metabolic stability, as these parameters are known to differ significantly from bromo and chloro analogs [3].

Substrate for Alternative Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira)

While not the optimal substrate for Suzuki-Miyaura coupling due to a high rate of dehalogenation [4], the iodoaryl group is highly reactive in other palladium-catalyzed reactions like the Sonogashira coupling. This makes the compound a strategic choice for introducing alkyne functionalities onto the pyrazole scaffold, a transformation where iodoarenes are classically superior to their bromo or chloro counterparts [4]. This is crucial for diversifying compound libraries in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-iodophenyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.